4-(4-methoxypiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
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Overview
Description
4-(4-methoxypiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and prokinetic effects
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its potential pharmacological effects. Its structural similarity to other benzamides suggests it could have activity on certain neurotransmitter receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as antipsychotic or antiemetic properties.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxypiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Methoxylation: Introduction of the methoxy group to the piperidine ring using methanol and a suitable catalyst.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazine and carboxylic acid derivatives.
Coupling Reactions: The final step involves coupling the piperidine and oxadiazole rings with the benzamide moiety using reagents like coupling agents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.
Reduction: Reduction reactions may target the oxadiazole ring or the benzamide moiety.
Substitution: Substitution reactions can occur at various positions on the benzamide or piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Mechanism of Action
The mechanism of action of 4-(4-methoxypiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide would likely involve interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact pathways would depend on its specific pharmacological properties, which would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxypiperidin-1-yl)-N-(methyl)benzamide
- 4-(4-methoxypiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)aniline
Uniqueness
The uniqueness of 4-(4-methoxypiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide lies in its combination of the piperidine, oxadiazole, and benzamide moieties. This unique structure may confer distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-12-19-16(24-20-12)11-18-17(22)13-3-5-14(6-4-13)21-9-7-15(23-2)8-10-21/h3-6,15H,7-11H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGGTBVRPNIGIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)N3CCC(CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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